molecular formula C12H14ClFN2O B104879 4-Fluoro-3-(piperidin-4-yl)benzo[d]isoxazole hydrochloride CAS No. 95742-19-1

4-Fluoro-3-(piperidin-4-yl)benzo[d]isoxazole hydrochloride

Cat. No. B104879
CAS RN: 95742-19-1
M. Wt: 256.7 g/mol
InChI Key: BCKMWQGLAQPWLX-UHFFFAOYSA-N
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Description

4-Fluoro-3-(piperidin-4-yl)benzo[d]isoxazole hydrochloride is a fluorinated heterocycle compound . It contains a benzisoxazole (a benzene-fused isoxazole), a piperidine, and a fluorine substituent . This compound is primarily involved in the synthesis of atypical antipsychotics such as risperidone, paliperidone, and iloperidone for the treatment of schizophrenia . It is also exploited as a molecular scaffold for antimicrobials, antidepressants, and anticancer drugs .


Synthesis Analysis

The synthesis of this compound has been reported in several studies . In one study, new phosphoramidate derivatives of 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole were synthesized . In another study, a series of substituted N-(benzo[d]thiazol-2-yl)-2-(4-(6-fluorobenzo isoxazol-3-yl) piperidin-1-yl)acetamide were synthesized from substituted N-(benzo[d]thiazol-2-yl)-2-chloroacetamide/bromopropanamide and 6-fluoro-3-(piperidin-4-yl)benzo isoxazole .


Molecular Structure Analysis

The molecular formula of 4-Fluoro-3-(piperidin-4-yl)benzo[d]isoxazole hydrochloride is C12H14ClFN2O . The molecular weight is 256.70 g/mol . The InChIKey is BCKMWQGLAQPWLX-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 256.70 g/mol, hydrogen bond donor count of 2, hydrogen bond acceptor count of 4, and rotatable bond count of 1 .

Scientific Research Applications

Synthesis of Atypical Antipsychotics

This compound is primarily involved in the synthesis of atypical antipsychotics such as risperidone, paliperidone, and iloperidone for the treatment of schizophrenia .

Antimicrobial Applications

The compound is exploited as a molecular scaffold for antimicrobials . The specific antimicrobial properties and mechanisms are still under investigation.

Antidepressant Applications

The compound is also used as a molecular scaffold for antidepressants . The specific antidepressant properties and mechanisms are still under investigation.

Anticancer Applications

The compound is used in the synthesis of anticancer drugs . In particular, a series of novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives have been synthesized and evaluated for their antiproliferative activity .

Imaging Agents for Biological Applications

Synthetic routes towards 18 F-substituted pyridines, which present a special interest as potential imaging agents for various biological applications, have been reviewed .

Agricultural Applications

In the search for new agricultural products having improved physical, biological, and environmental properties, one of the most generally useful chemical modifications is the introduction of fluorine atoms into lead structures . Fluorine-containing substituents are most commonly incorporated to carbocyclic aromatic rings, and a large number of compounds possessing fluorine-containing substituents on aryl rings have been commercialized as agricultural active ingredients .

properties

IUPAC Name

4-fluoro-3-piperidin-4-yl-1,2-benzoxazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FN2O.ClH/c13-9-2-1-3-10-11(9)12(15-16-10)8-4-6-14-7-5-8;/h1-3,8,14H,4-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCKMWQGLAQPWLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=NOC3=C2C(=CC=C3)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70541218
Record name 4-Fluoro-3-(piperidin-4-yl)-1,2-benzoxazole--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70541218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-3-(piperidin-4-yl)benzo[d]isoxazole hydrochloride

CAS RN

95742-19-1
Record name 4-Fluoro-3-(piperidin-4-yl)-1,2-benzoxazole--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70541218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Q & A

Q1: What is the significance of the research paper "Improvement of Condensation Process for Synthesizing Iloperidone"?

A1: This research focuses on optimizing the synthesis of Iloperidone, a drug used to treat schizophrenia. 6-Fluoro-3-(4-piperidine)-1,2-benzoisoxazole hydrochloride is a key intermediate in this synthesis. The paper describes how researchers achieved a higher yield (86.4%) of Iloperidone by using 6-Fluoro-3-(4-piperidine)-1,2-benzoisoxazole hydrochloride and 1-[4-(3-chloropropoxy)-3-methoxyphenyl]ethanone as starting materials, acetonitrile as the solvent, and potassium carbonate as the acid trapping agent at a specific temperature range (74-81°C) []. This improved process offers a more efficient and cost-effective method for large-scale production of Iloperidone.

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